4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that integrates an imidazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or salts, can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and guanidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Imidazole N-oxides: Formed from the oxidation of the imidazole ring.
Amines: Formed from the reduction of nitro groups on the piperazine ring.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions on the pyrimidine ring.
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)pyrimidine: Lacks the piperazine ring, making it less effective in certain biological applications.
6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine: Lacks the imidazole ring, which reduces its antimicrobial properties.
Uniqueness
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to its combination of three different heterocyclic rings, which enhances its biological activity and makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-imidazol-1-yl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-25-16-5-3-2-4-15(16)22-8-10-23(11-9-22)17-12-18(21-13-20-17)24-7-6-19-14-24/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVIUQBBFUISTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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